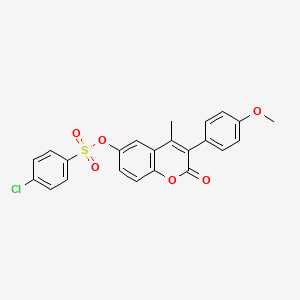
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate” is a complex organic molecule. It contains a chromen-6-yl group, which is a bicyclic compound structure found in many natural products. The molecule also contains methoxyphenyl and chlorobenzenesulfonate groups .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxy group might undergo demethylation under acidic conditions, while the chlorobenzenesulfonate group could potentially participate in substitution reactions .Aplicaciones Científicas De Investigación
Antibacterial Effects
Compounds related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate have shown promising antibacterial activity. A study synthesized various compounds, including 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, and tested their antibacterial effectiveness against strains like Staphylococcus aureus and E. coli. These compounds demonstrated high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
Antioxidant Properties
Derivatives of 4-hydroxycoumarin, which is structurally related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate, have been investigated for their antioxidant properties. These studies found that compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate exhibited significant antioxidant activity in vitro, particularly in a hypochlorous system (Stanchev et al., 2009).
Anticancer Activity
Novel derivatives of chromenone, closely related to the chemical structure of interest, have been synthesized and tested for anti-proliferative activity against various human cancer cells. Among these, certain derivatives showed micromolar level in vitro anti-proliferative activity against human cancer cell lines, suggesting the potential of these compounds in cancer treatment research (Venkateswararao et al., 2014).
Synthesis and Characterization
There has been significant research in the synthesis and characterization of compounds structurally related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate. Studies have explored novel methodologies for synthesizing and characterizing these compounds, contributing to the development of new synthetic routes and understanding their properties (Alonzi et al., 2014).
Antimicrobial Activity
Research has also focused on the synthesis of novel derivatives containing coumarin moieties and testing their antimicrobial activities. These studies have synthesized new compounds starting from 4-methyl-7-hydroxycoumarin and confirmed their structures through various analytical methods. The synthesized compounds showed notable antibacterial activity against strains like E. coli, S. aureus, and B. subtilis, indicating their potential use in antimicrobial applications (Hamdi et al., 2012).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets in the body. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on clinical trials. Alternatively, if it has interesting chemical properties, future research could explore its potential uses in chemical synthesis .
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO6S/c1-14-20-13-18(30-31(26,27)19-10-5-16(24)6-11-19)9-12-21(20)29-23(25)22(14)15-3-7-17(28-2)8-4-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJPOCLAMWXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

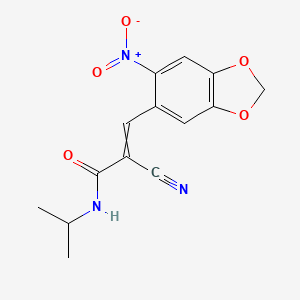
![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol](/img/structure/B2801709.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2801710.png)
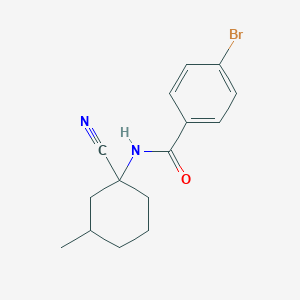

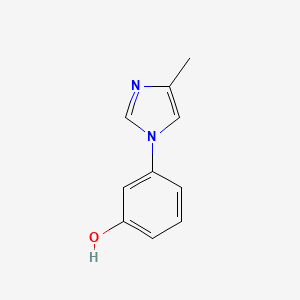

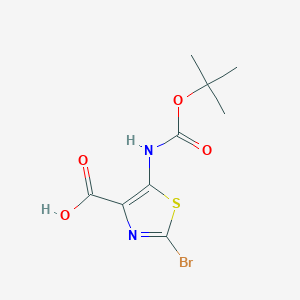

![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)
![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2801724.png)